N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

Description

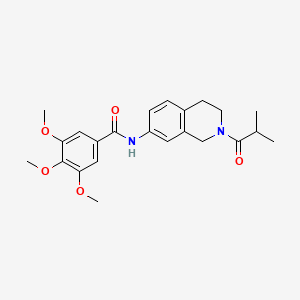

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a 3,4,5-trimethoxybenzamide core linked to a tetrahydroisoquinoline scaffold modified with an isobutyryl group.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-14(2)23(27)25-9-8-15-6-7-18(10-17(15)13-25)24-22(26)16-11-19(28-3)21(30-5)20(12-16)29-4/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXUEZYKHYJUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation of an appropriate aldehyde with an amine. The resulting tetrahydroisoquinoline intermediate is then acylated with isobutyryl chloride to introduce the isobutyryl group.

The final step involves coupling the acylated tetrahydroisoquinoline with 3,4,5-trimethoxybenzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Reduction: The carbonyl groups in the isobutyryl and benzamide moieties can be reduced to alcohols.

Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to other TMP-based derivatives described in the evidence, focusing on structural features , synthetic routes , and physicochemical properties .

Structural Analogues

Key Structural and Functional Differences

Core Scaffold: The target compound incorporates a tetrahydroisoquinoline scaffold, which is absent in other TMP derivatives (e.g., furan-based acrylamides in 4a–4d or triazolopyrimidines in 5c ). This scaffold may enhance binding to neurological or kinase targets due to its rigidity and aromaticity. In contrast, compounds like 2a–c and 6a–e utilize furan-acrylamide linkages, which are more flexible and may influence solubility and metabolic stability.

Substituent Effects: The isobutyryl group on the tetrahydroisoquinoline ring distinguishes the target compound from simpler aryl amides (e.g., N-(4-bromophenyl)-TMP ). This group could modulate lipophilicity and pharmacokinetic properties.

Synthetic Routes: Most TMP derivatives are synthesized via amide coupling (e.g., using oxazolone intermediates ) or reflux in acetic acid . The target compound may require a multi-step synthesis involving isobutyryl chloride and tetrahydroisoquinoline precursors.

Physicochemical and Spectroscopic Data

- Melting Points: Furan-acrylamides (4a–4d) exhibit melting points between 214–251°C , whereas triazolopyrimidine derivatives (5c) are reported as white solids without specific melting points . The tetrahydroisoquinoline scaffold in the target compound may increase melting point due to enhanced crystallinity.

- Spectroscopic Signatures: IR and NMR: All TMP derivatives show characteristic peaks for C=O (1650–1680 cm⁻¹) and methoxy groups (2830–2940 cm⁻¹) . The tetrahydroisoquinoline moiety would introduce additional aliphatic CH signals (δ ~1.5–3.0 ppm in $^1$H-NMR).

Research Implications and Limitations

- The tetrahydroisoquinoline scaffold may enhance blood-brain barrier penetration for CNS-targeted therapies.

- Gaps in Evidence : The absence of specific synthetic or biological data for the target compound limits direct comparisons. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3. It has a molecular weight of 352.4 g/mol. The compound features a tetrahydroisoquinoline core linked to a trimethoxybenzamide moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O3 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 955664-11-6 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is known to modulate the activity of specific enzymes and receptors involved in inflammatory processes and cancer progression. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in disease pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling related to inflammation and cancer.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Investigations have shown that it can induce apoptosis in cancer cell lines through various pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

- Methodology : Human macrophages were treated with the compound followed by stimulation with LPS.

- Results : The compound reduced cytokine release by approximately 50% compared to control groups.

-

Anticancer Activity : Another investigation assessed the cytotoxic effects on various cancer cell lines (e.g., MCF7 and HL60).

- Findings : The compound exhibited IC50 values in the micromolar range (e.g., 15 µM for MCF7), indicating significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.